N~1~,N~1~-Didodecylpropane-1,3-diamine
CAS No.: 89101-38-2
Cat. No.: VC18927355
Molecular Formula: C27H58N2
Molecular Weight: 410.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89101-38-2 |
|---|---|
| Molecular Formula | C27H58N2 |
| Molecular Weight | 410.8 g/mol |
| IUPAC Name | N',N'-didodecylpropane-1,3-diamine |
| Standard InChI | InChI=1S/C27H58N2/c1-3-5-7-9-11-13-15-17-19-21-25-29(27-23-24-28)26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
| Standard InChI Key | FOGXVHIVRBKOQG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCN |
Introduction
Chemical Identity and Structural Characteristics
| Property | Value | Source |
|---|---|---|
| CAS Number | 5538-95-4 | |
| Molecular Weight | 242.4 g/mol | |
| Physical State (25°C) | Solid | |
| Melting Point | 24.5–25.5 °C | |
| Solubility | Insoluble in water |
Structural Analysis
The molecule’s propane-1,3-diamine core positions the amine groups at the terminal carbons, while the dodecyl chains extend from the central nitrogen atom. This configuration creates a "Y-shaped" geometry, enhancing its surfactant capabilities by maximizing hydrophobic interactions with nonpolar substrates. Comparative analysis with structurally analogous compounds, such as N~1~,N~3~-dibenzylpropane-1,3-diamine dihydrochloride (PubChem CID 46942251), highlights the role of alkyl chain length in modulating solubility and reactivity . For instance, replacing benzyl groups with dodecyl chains increases hydrophobicity, making N~1~,N~1~-Didodecylpropane-1,3-diamine more suitable for oil-in-water emulsions.
Synthesis and Industrial Production
Synthetic Routes
The primary synthesis method involves the nucleophilic substitution of 1,3-dibromopropane with dodecylamine under alkaline conditions:
Reaction parameters critical to yield optimization include:
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Temperature: 60–80°C to balance reaction kinetics and side-product formation.
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Time: 12–24 hours for complete conversion.
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Solvent: Polar aprotic solvents like dimethylformamide (DMF) improve reagent miscibility.
Table 2: Typical Synthesis Conditions
| Parameter | Range |
|---|---|
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Purification Method | Distillation |
Post-Synthesis Processing
Crude product purification often employs fractional distillation under reduced pressure (10–15 mmHg) to isolate the diamine from unreacted dodecylamine and oligomeric byproducts. Crystallization from ethanol-water mixtures further enhances purity, yielding a white crystalline solid with >95% purity.
Physicochemical Properties
Thermal and Solubility Profiles
The compound’s low melting point (24.5–25.5°C) facilitates handling in liquid form at mild temperatures, advantageous for industrial blending processes. Its water insolubility necessitates formulation with co-solvents (e.g., ethanol or propylene glycol) for aqueous applications.
Reactivity and Functionalization
The primary amine groups undergo characteristic reactions:
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Alkylation: Forms quaternary ammonium salts with alkyl halides, enhancing cationic surfactant properties.
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Acylation: Reacts with acyl chlorides to generate amides, useful in polymer crosslinking.
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Salt Formation: Neutralization with inorganic acids (e.g., HCl) improves water dispersibility.
Industrial Applications
Surfactant and Emulsion Stabilization
As a nonionic surfactant, N~1~,N~1~-Didodecylpropane-1,3-diamine reduces interfacial tension at oil-water interfaces (e.g., in lubricants and paints). Its branched structure prevents close packing, ensuring stable micelle formation even at low concentrations.
Specialty Chemical Intermediates
The compound serves as a precursor for:
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Corrosion Inhibitors: Adsorbs onto metal surfaces via amine-metal coordination bonds.
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Biocides: Quaternary ammonium derivatives exhibit antimicrobial activity, though direct evidence for the parent compound remains unpublished .
Toxicological Considerations
Limited data exist on the compound’s toxicity. Structural analogs like N′-(3-Aminopropyl)-N′-dodecylpropane-1,3-diamine demonstrate renal and cardiac toxicity in rodents at doses ≥20 mg/kg/day . While these findings cannot be directly extrapolated, they underscore the need for handling precautions, including personal protective equipment (PPE) during industrial use.
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